

(4-Propionylphenyl)boronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Propionylphenyl)boronic acid

Cat. No.: B069098

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **(4-Propionylphenyl)boronic acid**, a versatile reagent in organic synthesis and a compound of interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, and key applications, with a focus on its role in Suzuki-Miyaura coupling reactions. Detailed experimental protocols for its synthesis and use in cross-coupling reactions are provided, along with an exploration of its relevance in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Introduction

(4-Propionylphenyl)boronic acid is an aromatic boronic acid that serves as a valuable building block in the synthesis of complex organic molecules. Its utility is primarily derived from the presence of the boronic acid functional group, which readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of a wide array of organic compounds, including pharmaceuticals and functional materials. The propionyl group offers a reactive handle for further chemical modifications, enhancing its versatility as a synthetic intermediate.

Boronic acids, in general, have garnered significant attention in medicinal chemistry due to their unique chemical properties. They can form reversible covalent bonds with diols, a motif present in many biological molecules, leading to applications in sensing, diagnostics, and drug

delivery. Furthermore, the incorporation of a boronic acid moiety into a drug candidate can improve its pharmacological properties.

Chemical Structure and Identification

The chemical structure of **(4-Propionylphenyl)boronic acid** is characterized by a phenyl ring substituted with a propionyl group and a boronic acid group at the para position.

Chemical Structure:

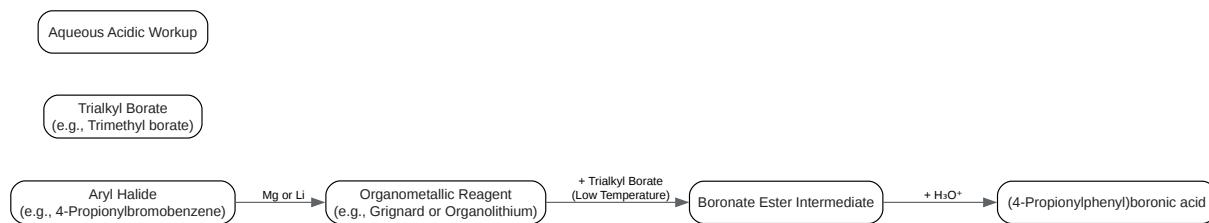
Key Identifiers:

Identifier	Value
IUPAC Name	(4-Propionylphenyl)boronic acid
CAS Number	186498-36-2
Molecular Formula	C9H11BO3
Molecular Weight	177.99 g/mol

Physicochemical Properties

A summary of the known physicochemical properties of **(4-Propionylphenyl)boronic acid** is presented below. It is important to note that experimental values can vary slightly depending on the purity of the sample and the analytical method used.

Property	Value	Source
Purity	≥ 95%	Commercial Suppliers
Appearance	White to off-white solid	General knowledge
Solubility	Soluble in organic solvents such as methanol, ethanol, and DMSO.	[1]


Further experimental data such as melting point, boiling point, and detailed spectroscopic data are not consistently available in the public domain and would require experimental determination.

Synthesis and Experimental Protocols

The synthesis of aryl boronic acids can be achieved through several established methods. A common approach involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate followed by acidic workup.

General Synthesis of Aryl Boronic Acids

A general workflow for the synthesis of an aryl boronic acid from an aryl halide is depicted below.

[Click to download full resolution via product page](#)

Figure 1: General synthesis of aryl boronic acids.

Illustrative Synthesis Protocol for (4-Propionylphenyl)boronic acid

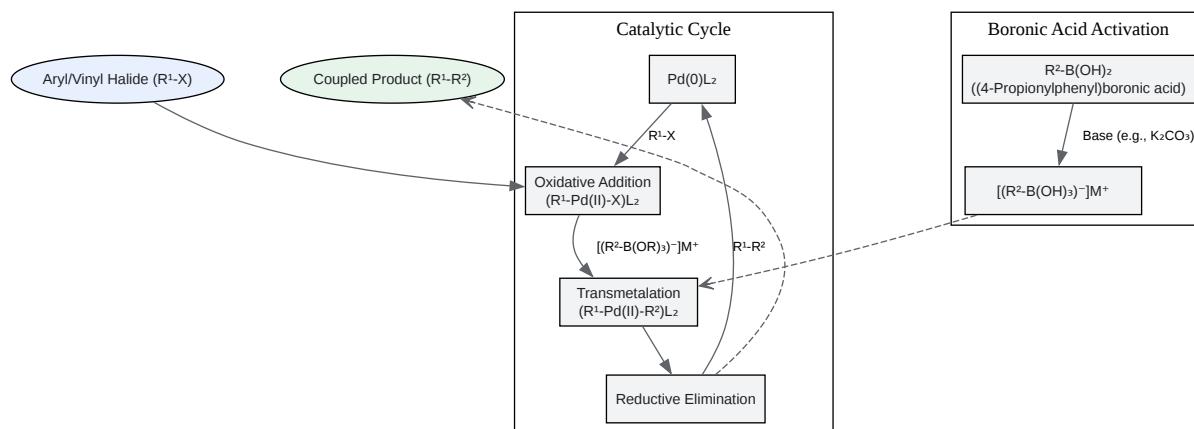
This is a generalized, illustrative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

- 4'-Bromopropiophenone
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Trimethyl borate
- Hydrochloric acid (1 M)
- Anhydrous sodium sulfate
- Ethyl acetate
- Hexanes

Procedure:

- Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of 4'-bromopropiophenone in anhydrous THF dropwise to the magnesium turnings. A small crystal of iodine may be added to initiate the reaction. Once the reaction starts, add the remaining 4'-bromopropiophenone solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
- Borylation: Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C. After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
- Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench with 1 M hydrochloric acid until the solution is acidic. Stir vigorously for one hour.
- Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by


recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield **(4-Propionylphenyl)boronic acid** as a solid.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reaction

(4-Propionylphenyl)boronic acid is an excellent coupling partner in the Suzuki-Miyaura reaction, enabling the synthesis of biaryl compounds. The propionyl group can be a key structural feature of the target molecule or can be further functionalized.

A generalized catalytic cycle for the Suzuki-Miyaura coupling reaction is presented below.

[Click to download full resolution via product page](#)

Figure 2: Suzuki-Miyaura coupling catalytic cycle.

Experimental Protocol for Suzuki-Miyaura Coupling

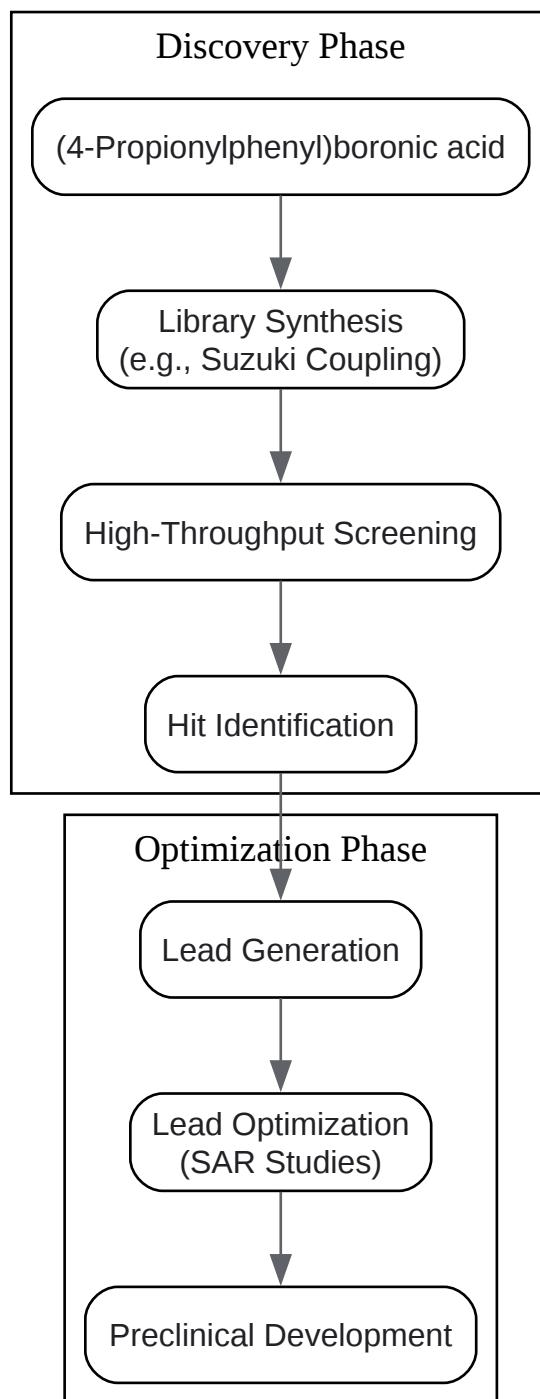
This is a generalized, illustrative protocol and should be adapted and optimized based on the specific substrates and laboratory conditions.

Materials:

- **(4-Propionylphenyl)boronic acid**
- Aryl halide (e.g., 1-bromo-4-nitrobenzene)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., potassium carbonate)
- Solvent (e.g., a mixture of toluene and water)

Procedure:

- Reaction Setup: In a round-bottom flask, combine **(4-Propionylphenyl)boronic acid** (1.2 equivalents), the aryl halide (1.0 equivalent), potassium carbonate (2.0 equivalents), and the palladium catalyst (e.g., 3-5 mol%).
- Solvent Addition and Degassing: Add the solvent mixture (e.g., toluene:water 4:1). Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
- Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.


Relevance in Drug Discovery and Development

Boronic acids are increasingly important in pharmaceutical research. The boron atom in boronic acids can form a stable, reversible covalent bond with the active site serine residues of

proteases, making them potent enzyme inhibitors. The drug Bortezomib (Velcade®), a dipeptidyl boronic acid, is a successful example of a proteasome inhibitor used in cancer therapy.

While specific biological activities of **(4-Propionylphenyl)boronic acid** are not extensively documented in publicly available literature, its structural motifs are relevant to drug design. The phenylpropionaldehyde core is found in various biologically active molecules. The ability to use **(4-Propionylphenyl)boronic acid** to construct diverse libraries of compounds via Suzuki coupling makes it a valuable tool for lead generation and optimization in drug discovery programs.

The general workflow for utilizing a building block like **(4-Propionylphenyl)boronic acid** in a drug discovery pipeline is outlined below.

[Click to download full resolution via product page](#)

Figure 3: Drug discovery workflow.

Conclusion

(4-Propionylphenyl)boronic acid is a valuable and versatile building block for organic synthesis, particularly for the construction of biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its utility is further enhanced by the presence of a propionyl group that allows for subsequent chemical transformations. While specific, in-depth biological studies on this particular compound are limited in the public domain, its role as a synthetic intermediate positions it as a significant tool for researchers in medicinal chemistry and materials science. The provided protocols offer a foundational guide for the synthesis and application of this compound, which can be further optimized for specific research needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [(4-Propionylphenyl)boronic Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b069098#4-propionylphenyl-boronic-acid-chemical-structure-and-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com